molecular formula C21H24O6 B1217815 Isovalerylshikonin CAS No. 52387-14-1

Isovalerylshikonin

Cat. No.: B1217815
CAS No.: 52387-14-1
M. Wt: 372.4 g/mol
InChI Key: UTOUNDHZJFIVPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isovalerylshikonin can be synthesized through the acylation of shikonin. The process involves the reaction of shikonin with isovaleryl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound often involves the extraction of shikonin from plant roots followed by chemical modification. The roots are typically dried, ground, and subjected to solvent extraction using organic solvents like ethanol or methanol. The extracted shikonin is then purified and reacted with isovaleryl chloride to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Isovalerylshikonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Isovalerylshikonin is unique among shikonin derivatives due to its specific acyl group. Similar compounds include:

  • Acetylshikonin
  • Isobutyrylshikonin
  • Deoxyshikonin

Comparison:

This compound stands out due to its unique combination of biological activities and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOUNDHZJFIVPK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52387-14-1
Record name Isovalerylshikonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52387-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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